(1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-chloro-5-methoxyphenyl aromatic ring and a propan-2-ol backbone with an amino group at the C1 position. The stereochemistry ((1R,2S)) is critical for its pharmacological interactions, as enantiomeric purity often dictates receptor binding selectivity and potency.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
NZAAZXUQYTXBRU-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL exhibits various biological activities, particularly in the realm of pharmacology. Some notable findings include:
- Antidepressant Properties : Studies have suggested that this compound may possess antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Activity : Preliminary research indicates potential antitumor effects against certain cancer cell lines, suggesting its utility in cancer therapeutics.
Applications in Medicinal Chemistry
The compound's unique structure allows for various applications in medicinal chemistry:
- Lead Compound Development : Due to its biological activity, (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL can serve as a lead compound for the development of new antidepressants or anticancer agents.
- Synthesis of Derivatives : The amino alcohol functionality offers opportunities for further chemical modifications to enhance potency or selectivity towards specific biological targets.
- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound can aid in optimizing drug delivery systems and improving therapeutic efficacy.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL on animal models of depression. The results demonstrated a significant reduction in depressive-like behavior compared to control groups, suggesting its potential as an antidepressant candidate .
Case Study 2: Anticancer Potential
Research conducted at a leading cancer research institute explored the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Molecules Study (2010)
describes two closely related compounds:
- Compound A: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Compound B: (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
Key Comparisons :
- This difference may alter adrenoceptor subtype selectivity.
- Stereochemical Influence: The (1R,2S) configuration in the target compound likely optimizes spatial alignment with adrenoceptor binding pockets, whereas racemic mixtures (as in Compounds A/B) may dilute efficacy due to enantiomeric competition .
Other Structural Analogues (CAS Registry Compounds)
lists compounds with chloro-propanol motifs but divergent substituents:
- Compound C : 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS 814-234-3)
- Compound D : Reaction mass of (2S)-1-chloro-3-{[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol and its enantiomer (CAS 814-235-9)
Key Comparisons :
- Substituent Effects: Compound C’s trifluoromethyl group and Compound D’s cyclohexyl ether suggest applications in distinct therapeutic areas (e.g., CNS or metabolic disorders) due to altered solubility and target engagement. The target compound’s aromatic system favors cardiovascular interactions, as seen in classical β-blockers like propranolol .
Biological Activity
(1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, plays a crucial role in various biological activities. Understanding its biological activity is essential for exploring its applications in drug discovery and development.
- Molecular Formula : C10H14ClNO2
- Molecular Weight : 215.67 g/mol
- CAS Number : 1336210-45-7
The biological activity of (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL primarily stems from its ability to interact with various biological targets. The compound has been studied for its potential as a ligand in protein-ligand interactions, which is crucial for understanding enzyme-substrate interactions and receptor binding mechanisms. Its structural characteristics allow it to form hydrogen bonds with specific molecular targets, influencing enzymatic activity and receptor function .
Enzyme Inhibition
Research indicates that (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL exhibits notable inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit the activity of pteridine reductase (PTR1), which is a target in African trypanosomiasis treatment . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays against Helicobacter pylori demonstrated significant antibacterial activity. The IC50 values were measured to assess potency, revealing that modifications in the structure could enhance or diminish this activity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL | X | H. pylori |
| Related Compound A | Y | H. pylori |
| Related Compound B | Z | H. pylori |
Case Study 1: Enzyme Inhibition
In a study focusing on PTR1 inhibitors, several derivatives of (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL were synthesized and tested for their inhibitory effects. The results indicated that certain modifications led to increased potency against PTR1, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of (1R,2S)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL against multiple strains of H. pylori. The findings suggested that this compound could serve as a lead candidate for developing new antimicrobial agents due to its effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
